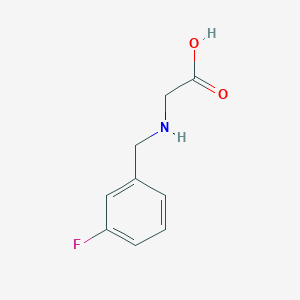

(3-Fluoro-benzylamino)-acetic acid

Beschreibung

(3-Fluoro-benzylamino)-acetic acid is a fluorinated aromatic compound featuring a benzylamino group (-NH-CH₂-C₆H₄-F) linked to an acetic acid backbone. This structure combines the electronic effects of fluorine substitution with the hydrogen-bonding capabilities of the amino and carboxylic acid groups. Notably, the compound has been listed as discontinued in commercial catalogs (500 mg scale), suggesting specialized synthesis may be required for research use .

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGJHZLHWJYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585525 | |

| Record name | N-[(3-Fluorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923183-17-9 | |

| Record name | N-[(3-Fluorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzylamino)-acetic acid typically involves the reaction of 3-fluorobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-fluorobenzylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of (3-Fluoro-benzylamino)-acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: (3-Fluoro-benzylamino)-acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Fluoro-benzylamino)-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (3-Fluoro-benzylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

(3-Fluoro-benzoylamino)-acetic Acid

Structural Differences :

- Functional Group: Replaces the benzylamino (-NH-CH₂-C₆H₄-F) group with a benzoylamino (-NH-CO-C₆H₄-F) group.

- Molecular Formula: C₉H₈FNO₃ (vs. C₉H₁₀FNO₂ for (3-Fluoro-benzylamino)-acetic acid).

- Key Properties: Molecular Weight: 196.16 g/mol . Boiling/Flash Points: Calculated as 412.7°C and 203.4°C, respectively . Acidity: The amide group in benzoylamino derivatives reduces basicity compared to the primary amine in benzylamino analogs.

2-[Methyl-(3-nitro-benzyl)-amino]-acetic Acid

Structural Differences :

- Substituents: Incorporates a nitro (-NO₂) group at the benzyl position and a methyl group on the nitrogen.

- Molecular Formula : C₁₀H₁₃N₂O₄ (estimated).

Key Properties :

- Lipophilicity: Methylation of the amino group increases hydrophobicity, affecting membrane permeability .

4-(3-Fluoro-benzylamino)-3-nitro-benzoic Acid Methyl Ester

Structural Differences :

- Backbone : Replaces acetic acid with a benzoic acid methyl ester.

- Substituents : Adds a nitro group at the 3-position of the benzoic acid ring.

Key Properties :

- Molecular Weight : 304.27 g/mol .

- Reactivity : The ester group is more hydrolytically stable than carboxylic acid, while the nitro group may participate in reduction reactions .

Data Table: Key Parameters of Comparable Compounds

Biologische Aktivität

(3-Fluoro-benzylamino)-acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of (3-Fluoro-benzylamino)-acetic acid features a fluorobenzyl group linked to an amino group and an acetic acid moiety. The presence of the fluorine atom is significant as it often enhances the lipophilicity and bioavailability of the compound, which can lead to improved efficacy in biological systems.

Biological Activities

Research indicates that compounds similar to (3-Fluoro-benzylamino)-acetic acid exhibit various biological activities, including:

- Anticonvulsant Activity : Compounds with similar structures have shown promise in seizure models. For instance, related amino acids have been tested in maximal electroshock seizure tests (MES) and demonstrated protective effects with effective doses (ED50) around 10-15 mg/kg in animal models .

- Pain Modulation : In studies involving rat models of neuropathic pain, compounds structurally related to (3-Fluoro-benzylamino)-acetic acid have resulted in significant reductions in pain responses, suggesting potential analgesic properties .

- Interaction with Sodium Channels : Electrophysiological studies have demonstrated that related compounds can selectively enhance sodium channel slow inactivation without affecting fast inactivation, which is crucial for their anticonvulsant effects .

The mechanism by which (3-Fluoro-benzylamino)-acetic acid exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group may enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Case Studies

- Anticonvulsant Efficacy : A study evaluating various derivatives of fluorinated amino acids found that (R)-N-4′-((3″-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide exhibited excellent protection in seizure tests, demonstrating the potential of fluorinated compounds in epilepsy treatment .

- Pain Response Reduction : In experimental models, related compounds significantly reduced mechanical allodynia in rats after sciatic nerve ligation. These findings support the hypothesis that (3-Fluoro-benzylamino)-acetic acid may possess analgesic properties comparable to established pain medications .

Comparative Analysis Table

| Compound Name | Anticonvulsant Activity | Pain Modulation | Binding Affinity Enhancement |

|---|---|---|---|

| (3-Fluoro-benzylamino)-acetic acid | Yes | Yes | High |

| (R)-N-4′-((3″-fluoro)benzyloxy)benzyl | Excellent | Moderate | Moderate |

| (S)-2-(Benzylamino)-acetic acid | Low | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.